molecular formula C8H7Cl2F2NO B1418592 [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine CAS No. 1152996-33-2

[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine

Cat. No. B1418592
CAS RN: 1152996-33-2
M. Wt: 242.05 g/mol
InChI Key: HMVGTNMWOUERFJ-UHFFFAOYSA-N
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Description

[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine, also known as 3,5-DCFMA, is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been used in the synthesis of other compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Nanomaterials Synthesis

Its potential reactivity with various agents could be harnessed in the synthesis of nanomaterials. The presence of halogens might facilitate the formation of nanoparticles with unique electronic properties, useful in electronics or as catalysts in chemical reactions .

Green Chemistry Catalyst Development

The compound could be investigated for its use in green chemistry as a catalyst or catalyst precursor. Its structure might allow for the development of catalysts that facilitate more environmentally friendly reactions with higher selectivity and lower energy requirements .

Process Intensification

Lastly, [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine could play a role in process intensification by improving the efficiency of chemical processes. Its chemical properties might enable it to act as a phase transfer catalyst or enhance reaction rates under certain conditions .

properties

IUPAC Name

[3,5-dichloro-2-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F2NO/c9-5-1-4(3-13)7(6(10)2-5)14-8(11)12/h1-2,8H,3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVGTNMWOUERFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine
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[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine
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[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine
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[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine
Reactant of Route 5
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine
Reactant of Route 6
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine

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